

Preclinical Pharmacology of Tropifexor: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropifexor (LJN452) is a potent, orally bioavailable, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Developed by Novartis, **Tropifexor** has been investigated for the treatment of chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of **Tropifexor**, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Potent and Selective FXR Agonism

Tropifexor is a highly selective agonist for FXR, with a sub-nanomolar potency.[1][2] In preclinical studies, it has demonstrated over 30,000-fold selectivity for FXR compared to other nuclear receptors.[1] Its activation of FXR leads to the regulation of a cascade of target genes involved in maintaining metabolic homeostasis.

Farnesoid X Receptor (FXR) Signaling Pathway

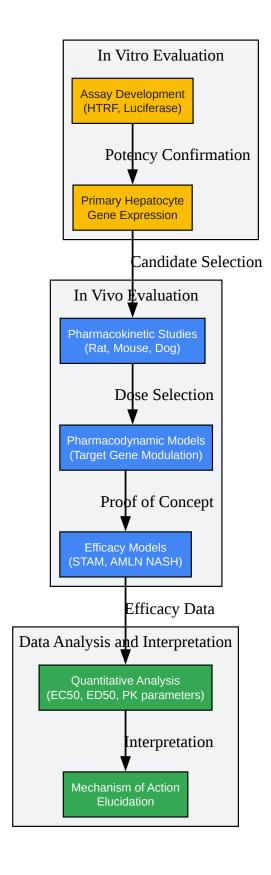


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Tropifexor binding to FXR initiates a signaling cascade that modulates the expression of numerous genes, primarily in the liver and intestines. This regulation is central to its therapeutic effects.





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